For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Fluorothioanisole: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2-Fluorothioanisole. The information is intended for use by professionals in the fields of chemical research, drug development, and organic synthesis.
Core Chemical Properties
2-Fluorothioanisole is a fluorinated aromatic sulfide.[1] It appears as a colorless to light yellow or light orange clear liquid with a strong, sweet odor.[2] This compound is sparingly soluble in water.[2] It is primarily utilized as a building block in organic synthesis for the creation of more complex molecules.[2]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Fluorothioanisole.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FS | [2][3] |
| Molecular Weight | 142.19 g/mol | [2][3] |
| Boiling Point | 197-199 °C | [2] |
| Density | 1.174 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5590 | |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | |
| Purity | >98.0% (GC) |
Molecular Structure and Identification
The basic structure of 2-Fluorothioanisole consists of a benzene ring substituted with a fluorine atom and a methylthio group at positions 2 and 1, respectively.
Structural Identifiers
This table provides common chemical identifiers for 2-Fluorothioanisole.
| Identifier | Value | Source(s) |
| CAS Number | 655-20-9 | [2][3] |
| Synonyms | 2-Fluorophenyl methyl sulfide, 1-Fluoro-2-(methylthio)benzene | |
| SMILES String | CSc1ccccc1F | |
| InChI | 1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| InChI Key | AYTSELVZWGHUEE-UHFFFAOYSA-N |
Spectroscopic Analysis
The structural elucidation and confirmation of 2-Fluorothioanisole and its derivatives are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6]
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and splitting patterns provide detailed information about the electronic environment and connectivity of the atoms.[5][7]
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Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies.[5][6]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns.[5][6]
A 2019 study in Chemical Science on the photodissociation reaction of 2-fluorothioanisole utilized spectroscopic methods to investigate its electronic states.
Experimental Protocols
General Synthesis and Purification Workflow
The purification of synthesized thioanisole derivatives often involves standard laboratory procedures such as extraction, washing, and concentration, followed by purification using techniques like silica gel column chromatography.[4]
Safety and Handling
2-Fluorothioanisole is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Category | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Target Organs | Respiratory system | |
| Storage Class | 10 (Combustible liquids) |
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Engineering Controls: Use only outdoors or in a well-ventilated area.[8] Ensure eyewash stations and safety showers are close to the workstation.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[8]
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
-
-
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8][10] No smoking.[8][10]
-
Store in a cool, dry, and well-ventilated place.[2][10] Keep container tightly closed.[8][10]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8]
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References
- 1. 2-Bromo-4-fluoro-1-(methylthio)benzene - High purity | EN [georganics.sk]
- 2. Page loading... [guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lehigh.edu [lehigh.edu]
- 7. 2-Chlorothioanisole 96 17733-22-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
